molecular formula C15H16N2O B14124593 4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile

4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile

Cat. No.: B14124593
M. Wt: 240.30 g/mol
InChI Key: LVMDPVFGONMSBB-UHFFFAOYSA-N
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Description

4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile is a chemical compound with a complex structure that includes a cyclohexenone ring, a benzonitrile group, and an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an appropriate amine and benzonitrile under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetonitrile, with the reaction being carried out at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzonitrile

InChI

InChI=1S/C15H16N2O/c1-15(2)8-13(7-14(18)9-15)17-12-5-3-11(10-16)4-6-12/h3-7,17H,8-9H2,1-2H3

InChI Key

LVMDPVFGONMSBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C#N)C

Origin of Product

United States

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